tert-Butyl(imino)(3-methylbutyl)-lambda6-sulfanone
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Overview
Description
tert-Butyl(imino)(3-methylbutyl)-lambda6-sulfanone is a complex organosulfur compound characterized by the presence of a tert-butyl group, an imino group, and a 3-methylbutyl group attached to a lambda6-sulfanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(imino)(3-methylbutyl)-lambda6-sulfanone typically involves the reaction of tert-butylamine with 3-methylbutyl isocyanate in the presence of a sulfur-containing reagent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as column chromatography and recrystallization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(imino)(3-methylbutyl)-lambda6-sulfanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or sulfides.
Substitution: The imino and tert-butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
tert-Butyl(imino)(3-methylbutyl)-lambda6-sulfanone has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is employed in studies of enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications, such as antimicrobial and anticancer activities, is ongoing.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl(imino)(3-methylbutyl)-lambda6-sulfanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl(imino)(3-methylbutyl)-lambda6-sulfanone include:
- tert-Butyl(imino)(2-methylpropyl)-lambda6-sulfanone
- tert-Butyl(imino)(4-methylpentyl)-lambda6-sulfanone
- tert-Butyl(imino)(3-ethylbutyl)-lambda6-sulfanone
Uniqueness
This compound is unique due to its specific combination of functional groups and the resulting chemical properties The presence of the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and stability
Properties
Molecular Formula |
C9H21NOS |
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Molecular Weight |
191.34 g/mol |
IUPAC Name |
tert-butyl-imino-(3-methylbutyl)-oxo-λ6-sulfane |
InChI |
InChI=1S/C9H21NOS/c1-8(2)6-7-12(10,11)9(3,4)5/h8,10H,6-7H2,1-5H3 |
InChI Key |
NHWGNXCUDWJLJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCS(=N)(=O)C(C)(C)C |
Origin of Product |
United States |
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